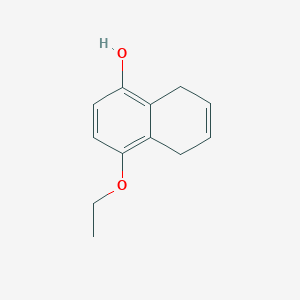![molecular formula C12H19Cl3Si2 B14396886 Chloro{3-[dichloro(phenyl)silyl]propyl}ethyl(methyl)silane CAS No. 89588-50-1](/img/structure/B14396886.png)
Chloro{3-[dichloro(phenyl)silyl]propyl}ethyl(methyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro{3-[dichloro(phenyl)silyl]propyl}ethyl(methyl)silane is an organosilicon compound that features a silicon atom bonded to a phenyl group, two chlorine atoms, a propyl group, an ethyl group, and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{3-[dichloro(phenyl)silyl]propyl}ethyl(methyl)silane typically involves the reaction of dichloro(phenyl)silane with appropriate alkylating agents. One common method is the reaction of dichloro(phenyl)silane with 3-chloropropyltriethoxysilane under controlled conditions to introduce the propyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Chloro{3-[dichloro(phenyl)silyl]propyl}ethyl(methyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the silicon atom.
Hydrolysis: The silicon-chlorine bonds can be hydrolyzed in the presence of water to form silanols and hydrochloric acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the compound can yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups .
科学研究应用
Chloro{3-[dichloro(phenyl)silyl]propyl}ethyl(methyl)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.
作用机制
The mechanism by which Chloro{3-[dichloro(phenyl)silyl]propyl}ethyl(methyl)silane exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to participate in a wide range of chemical reactions. The pathways involved in these reactions depend on the specific functional groups present and the conditions under which the reactions occur .
相似化合物的比较
Similar Compounds
Dichloro(methyl)phenylsilane: Similar in structure but lacks the propyl and ethyl groups.
Chloro(dimethyl)phenylsilane: Contains two methyl groups instead of one methyl and one ethyl group.
Trichlorophenylsilane: Contains three chlorine atoms and lacks the alkyl groups.
Uniqueness
The presence of both alkyl and phenyl groups, along with multiple chlorine atoms, allows for a wide range of chemical modifications and applications .
属性
CAS 编号 |
89588-50-1 |
|---|---|
分子式 |
C12H19Cl3Si2 |
分子量 |
325.8 g/mol |
IUPAC 名称 |
dichloro-[3-(chloro-ethyl-methylsilyl)propyl]-phenylsilane |
InChI |
InChI=1S/C12H19Cl3Si2/c1-3-16(2,13)10-7-11-17(14,15)12-8-5-4-6-9-12/h4-6,8-9H,3,7,10-11H2,1-2H3 |
InChI 键 |
CPEQYWUWJZMJOM-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](C)(CCC[Si](C1=CC=CC=C1)(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


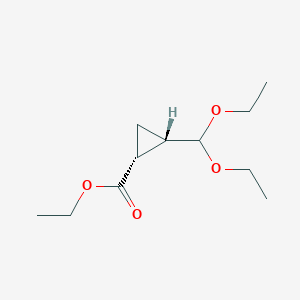


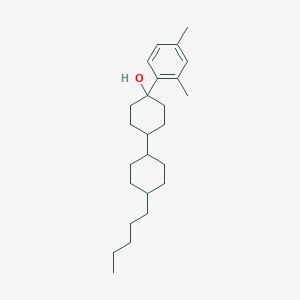
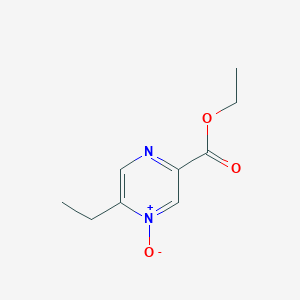

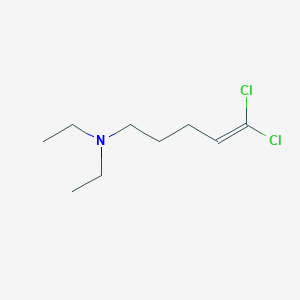
![1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B14396861.png)

![N'-{3-[2-(4-Chlorophenyl)-2-hydroxyethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14396869.png)
![1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B14396873.png)

